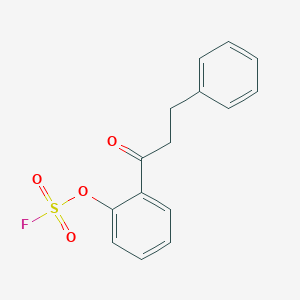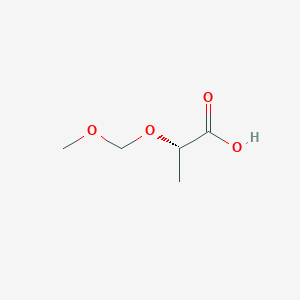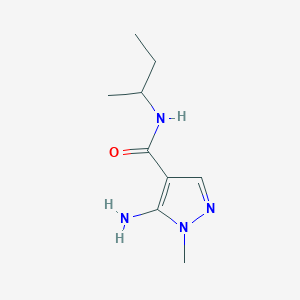
Phosphorothioic acid,trisodium salt, dodecahydrate (9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphorothioic acid, trisodium salt, dodecahydrate, also known as Sodium Thiophosphate, is a specialty chemical with the CAS number 51674-17-0 . It has various synonyms including Sodium Thiophosphate Dodecahydrate, Sodium Thiophosphate tribasisch dodecahydrate, and Sodium triphosphate tribasic dodecahydrate .
Molecular Structure Analysis
The molecular formula of Phosphorothioic acid, trisodium salt, dodecahydrate is H24Na3O15PS . The molecular weight is 396.19 . The structure is based on the phosphorothioic acid molecule, with three sodium ions replacing the hydrogen ions, and twelve water molecules associated with it.Physical And Chemical Properties Analysis
Phosphorothioic acid, trisodium salt, dodecahydrate has a molecular weight of 380.12 . It has a density of 1.62 g/mL at 25 °C .Applications De Recherche Scientifique
Heat Storage Media in Solar Energy
- Phosphorothioic acid, trisodium salt, dodecahydrate, as part of trisodium phosphate dodecahydrate, has been considered for solar heat storage applications. Its use as a saturated solution rather than pure material shows potential, but precautions are needed to avoid deterioration of its heat storage capacity. It is essential to maintain the presence of dodecahydrate crystal nuclei or control temperature exposure to prevent the appearance of a lower hydrate (Dancy, 1984).
Enhancement in Mass Spectrometry and Chromatographic Separation
- The compound, as part of polyphosphonated alkali metal salts, has been studied for its role in enhancing electrospray mass spectrometry and liquid chromatographic separation. Notably, treatment with diethylamine (DEA) significantly increases the intensities of acid ions and reduces sodium adduction signals (Ballantine, Games, & Slater, 1997).
Catalysis and Chemical Synthesis
- In studies related to chemical synthesis, the hydrolysis of phosphorothioate ions catalyzed by silicone grease highlighted the sensitivity of trisodium phosphorothioate production to the conditions in the reaction apparatus (Åkerfeldt, 1963).
DNA Research and Stability Investigations
- The compound has been involved in DNA research, particularly in studying the duplex stability of phosphorothioate and phosphorodithioate DNA analogues. These studies are crucial for understanding the effects of sulfur substitution on DNA properties (Jaroszewski, Clausen, Cohen, & Dahl, 1996).
Development of Ionic Hydrogels for Drug Delivery
- The compound's role in creating ionic hydrogels, such as chitosan cross-linked with phosphogluconic trisodium salt, has been researched. These hydrogels have potential applications in drug delivery and wound healing due to their nontoxicity and adequate adhesion properties (Martínez-Martínez et al., 2018).
Analytical Chemistry and Separation Techniques
- The compound has been used in the analytical separation of copper corrosion inhibitors, demonstrating its utility in capillary electrophoresis and aiding in the analysis of commercial products (Chen & Lin, 1996).
Propriétés
Numéro CAS |
51674-17-0 |
|---|---|
Nom du produit |
Phosphorothioic acid,trisodium salt, dodecahydrate (9CI) |
Formule moléculaire |
H5NaO4PS |
Poids moléculaire |
155.06 |
InChI |
InChI=1S/Na.H3O3PS.H2O/c;1-4(2,3)5;/h;(H3,1,2,3,5);1H2 |
Clé InChI |
BBHHOEPBXMMGNW-UHFFFAOYSA-N |
SMILES |
O.OP(=S)(O)O.[Na] |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[4-(3-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepane-1-carbonyl]benzonitrile](/img/structure/B2408702.png)
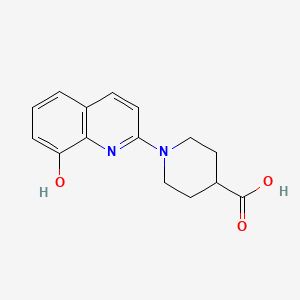
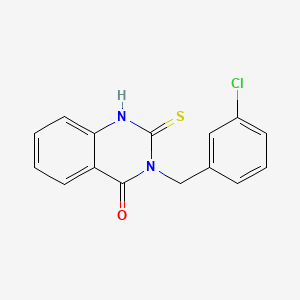
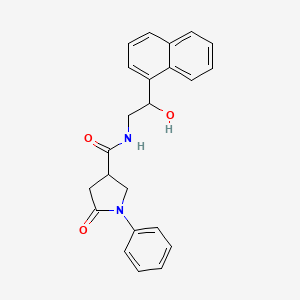
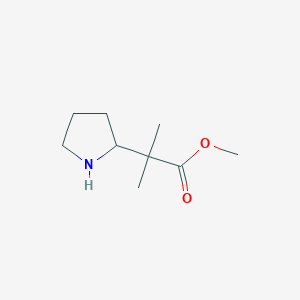
![N-(4-(4-chlorophenoxy)phenyl)-2,5-dimethyl-4-(piperidin-1-yl)thieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2408710.png)
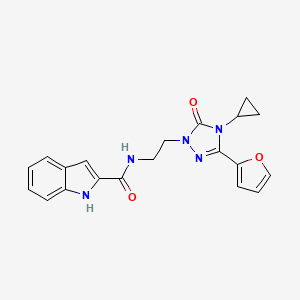
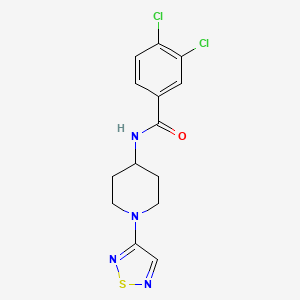
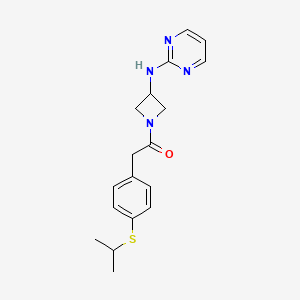
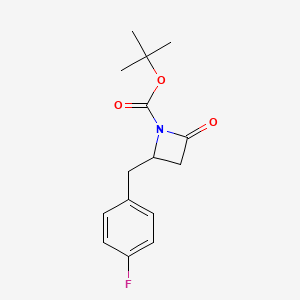
![N-allylpyrido[2,3-d]pyrimidin-4-amine](/img/structure/B2408717.png)
